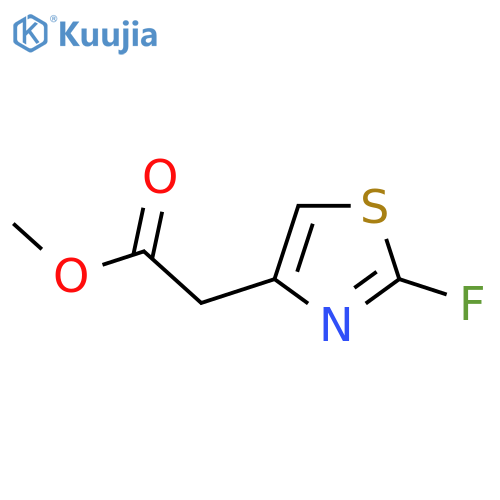Cas no 1803874-59-0 (Methyl 2-fluorothiazole-4-acetate)
メチル2-フルオロチアゾール-4-アセテートは、フッ素置換チアゾール骨格を有する有機化合物です。分子内にフッ素原子とチアゾール環を併せ持つため、高い電子求引性と芳香族性を示します。特に医農薬中間体としての応用が期待され、フッ素原子の導入により代謝安定性の向上が可能です。エステル部位はさらなる誘導体化が容易であり、多様な構造変換が可能です。この化合物は有機合成化学において、ヘテロ環構築や官能基変換の重要な出発原料として利用価値が高いです。

1803874-59-0 structure
商品名:Methyl 2-fluorothiazole-4-acetate
CAS番号:1803874-59-0
MF:C6H6FNO2S
メガワット:175.180743694305
CID:4820608
Methyl 2-fluorothiazole-4-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-fluorothiazole-4-acetate
-
- インチ: 1S/C6H6FNO2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3
- InChIKey: VRDDXSFJJIOXCA-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(=C1)CC(=O)OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 156
- トポロジー分子極性表面積: 67.4
- 疎水性パラメータ計算基準値(XlogP): 1.2
Methyl 2-fluorothiazole-4-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000346-250mg |
Methyl 2-fluorothiazole-4-acetate |
1803874-59-0 | 98% | 250mg |
$702.85 | 2022-04-02 | |
| Alichem | A059000346-1g |
Methyl 2-fluorothiazole-4-acetate |
1803874-59-0 | 98% | 1g |
$1,992.35 | 2022-04-02 | |
| Alichem | A059000346-500mg |
Methyl 2-fluorothiazole-4-acetate |
1803874-59-0 | 98% | 500mg |
$1,044.92 | 2022-04-02 |
Methyl 2-fluorothiazole-4-acetate 関連文献
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
1803874-59-0 (Methyl 2-fluorothiazole-4-acetate) 関連製品
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 2230780-65-9(IL-17A antagonist 3)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
